Bafilomycin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

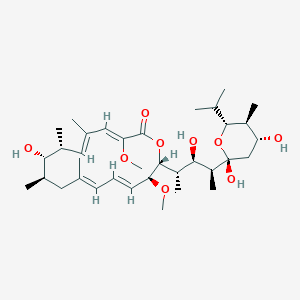

Bafilomycin A is a macrolide antibiotic that has been widely used in scientific research due to its unique mechanism of action. It was first isolated from Streptomyces griseus in 1985 and has since been studied extensively. Bafilomycin A has been found to be a potent inhibitor of vacuolar-type H+-ATPases, which are important for maintaining the pH gradient across cellular membranes.

Applications De Recherche Scientifique

Bafilomycin A has been used in a variety of scientific research applications due to its ability to inhibit vacuolar-type H+-ATPases. These applications include:

1. Study of autophagy: Autophagy is a cellular process that involves the degradation of damaged or unnecessary cellular components. Bafilomycin A has been used to study the role of vacuolar-type H+-ATPases in autophagy.

2. Study of lysosomal function: Lysosomes are organelles that are important for the degradation of cellular waste. Bafilomycin A has been used to study the role of vacuolar-type H+-ATPases in lysosomal function.

3. Study of cancer: Bafilomycin A has been shown to have anti-cancer properties by inhibiting the acidification of the tumor microenvironment.

Mécanisme D'action

Bafilomycin A is a potent inhibitor of vacuolar-type H+-ATPases. These enzymes are responsible for pumping protons across cellular membranes, creating a pH gradient that is important for a variety of cellular processes. Bafilomycin A binds to the proton channel of vacuolar-type H+-ATPases, preventing the flow of protons and disrupting the pH gradient.

Biochemical and Physiological Effects:

The inhibition of vacuolar-type H+-ATPases by bafilomycin A has a variety of biochemical and physiological effects. These effects include:

1. Inhibition of autophagy: Autophagy requires an acidic environment for the degradation of cellular components. The inhibition of vacuolar-type H+-ATPases by bafilomycin A prevents the acidification of the autophagosome, inhibiting autophagy.

2. Inhibition of lysosomal function: Lysosomes require an acidic environment for the degradation of cellular waste. The inhibition of vacuolar-type H+-ATPases by bafilomycin A prevents the acidification of lysosomes, inhibiting their function.

3. Inhibition of tumor growth: Tumor cells require an acidic microenvironment for their growth and survival. The inhibition of vacuolar-type H+-ATPases by bafilomycin A prevents the acidification of the tumor microenvironment, inhibiting tumor growth.

Avantages Et Limitations Des Expériences En Laboratoire

Bafilomycin A has several advantages and limitations for lab experiments. These include:

Advantages:

1. Specificity: Bafilomycin A specifically inhibits vacuolar-type H+-ATPases, allowing researchers to study the role of these enzymes in cellular processes.

2. Potency: Bafilomycin A is a potent inhibitor of vacuolar-type H+-ATPases, allowing researchers to achieve significant inhibition with low concentrations.

3. Availability: Bafilomycin A is commercially available, making it easy for researchers to obtain.

Limitations:

1. Toxicity: Bafilomycin A can be toxic to cells at high concentrations, limiting its use in some experiments.

2. Non-specific effects: Bafilomycin A can have non-specific effects on cellular processes, making it difficult to interpret results.

3. Cost: Bafilomycin A can be expensive, limiting its use in some experiments.

Orientations Futures

There are several future directions for the study of bafilomycin A. These include:

1. Development of more potent inhibitors: While bafilomycin A is a potent inhibitor of vacuolar-type H+-ATPases, there is a need for even more potent inhibitors to study the role of these enzymes in cellular processes.

2. Study of other cellular processes: While bafilomycin A has been extensively studied in the context of autophagy, lysosomal function, and cancer, there may be other cellular processes that are affected by inhibition of vacuolar-type H+-ATPases.

3. Development of new applications: Bafilomycin A has primarily been used in basic research, but there may be opportunities for its use in clinical applications, such as cancer treatment.

In conclusion, bafilomycin A is a macrolide antibiotic that has been widely used in scientific research due to its unique mechanism of action. It inhibits vacuolar-type H+-ATPases, which are important for maintaining the pH gradient across cellular membranes. Bafilomycin A has been used to study autophagy, lysosomal function, and cancer. It has several advantages and limitations for lab experiments, and there are several future directions for its study.

Méthodes De Synthèse

Bafilomycin A is a complex molecule that is difficult to synthesize. The original isolation of bafilomycin A was from Streptomyces griseus, and subsequent studies have shown that it is also produced by other Streptomyces species. However, the yield of bafilomycin A from these sources is low, and the purification process is time-consuming. Therefore, chemical synthesis has been developed as an alternative method to produce bafilomycin A. The most common method involves the use of a macrolactonization reaction, which combines a polyketide intermediate with a lactone ring.

Propriétés

Numéro CAS |

116764-51-3 |

|---|---|

Nom du produit |

Bafilomycin A |

Formule moléculaire |

C35H58O9 |

Poids moléculaire |

622.8 g/mol |

Nom IUPAC |

(3Z,5E,7R,8S,9R,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one |

InChI |

InChI=1S/C35H58O9/c1-19(2)32-24(7)27(36)18-35(40,44-32)26(9)31(38)25(8)33-28(41-10)14-12-13-20(3)15-22(5)30(37)23(6)16-21(4)17-29(42-11)34(39)43-33/h12-14,16-17,19,22-28,30-33,36-38,40H,15,18H2,1-11H3/b14-12+,20-13+,21-16+,29-17-/t22-,23-,24+,25+,26+,27-,28+,30+,31-,32-,33-,35-/m1/s1 |

Clé InChI |

XDHNQDDQEHDUTM-XJKSCTEHSA-N |

SMILES isomérique |

C[C@@H]1C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)O)O)O)OC)/C |

SMILES |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C |

SMILES canonique |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C |

Autres numéros CAS |

116764-51-3 |

Pictogrammes |

Irritant |

Synonymes |

bafilomycin A |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-hydroxyethyl)methylamino]Acetamide](/img/structure/B40671.png)

![1-Azatricyclo[3.3.0.02,8]octan-3-one](/img/structure/B40672.png)

![2-[[4-Carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-2-fluorobutanoyl]amino]pentanedioic acid](/img/structure/B40683.png)